molecular formula C21H22FN3O2 B2447958 1-(4-fluorobenzyl)-2-oxo-N-pentyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 946208-19-1

1-(4-fluorobenzyl)-2-oxo-N-pentyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B2447958
M. Wt: 367.424
InChI Key: PKJOHLHAVSHDPK-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-2-oxo-N-pentyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide, also known as Compound A, is a novel small molecule that has shown promising results in scientific research. It belongs to the class of naphthyridine derivatives and has been synthesized using a multi-step process.

Mechanism Of Action

The exact mechanism of action of 1-(4-fluorobenzyl)-2-oxo-N-pentyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide A is not fully understood. However, it is believed to act by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. 1-(4-fluorobenzyl)-2-oxo-N-pentyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide A has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.

Biochemical And Physiological Effects

1-(4-fluorobenzyl)-2-oxo-N-pentyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide A has been found to have several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. It has also been found to inhibit the expression of matrix metalloproteinases (MMPs), which play a role in tissue remodeling and cancer metastasis.

Advantages And Limitations For Lab Experiments

1-(4-fluorobenzyl)-2-oxo-N-pentyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide A has several advantages for lab experiments. It is stable and easy to handle, and its synthesis method has been optimized to achieve high yield and purity. However, it also has some limitations. Its mechanism of action is not fully understood, and more research is needed to elucidate its therapeutic potential. In addition, its efficacy and safety in vivo have not been fully evaluated.

Future Directions

There are several future directions for research on 1-(4-fluorobenzyl)-2-oxo-N-pentyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide A. One area of interest is its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as an anti-cancer agent, particularly in the treatment of solid tumors. Further research is also needed to evaluate its safety and efficacy in animal models and humans. Additionally, the development of new derivatives of 1-(4-fluorobenzyl)-2-oxo-N-pentyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide A with improved pharmacological properties is an area of active research.

Synthesis Methods

The synthesis of 1-(4-fluorobenzyl)-2-oxo-N-pentyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide A involves a multi-step process that includes the reaction of 4-fluorobenzylamine with 2,6-dimethylphenyl isocyanate to form an intermediate product. This intermediate is then reacted with 5-bromopentanoyl chloride to give the final product. The synthesis method has been optimized to achieve high yield and purity of 1-(4-fluorobenzyl)-2-oxo-N-pentyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide A.

Scientific Research Applications

1-(4-fluorobenzyl)-2-oxo-N-pentyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide A has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. In vitro studies have shown that 1-(4-fluorobenzyl)-2-oxo-N-pentyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide A inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been found to induce apoptosis in cancer cells and inhibit the replication of certain viruses.

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-2-oxo-N-pentyl-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O2/c1-2-3-4-11-24-20(26)18-13-16-6-5-12-23-19(16)25(21(18)27)14-15-7-9-17(22)10-8-15/h5-10,12-13H,2-4,11,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJOHLHAVSHDPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1=CC2=C(N=CC=C2)N(C1=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorobenzyl)-2-oxo-N-pentyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide

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